molecular formula C22H24ClN3O4S2 B2559351 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941907-16-0

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No.: B2559351
CAS No.: 941907-16-0
M. Wt: 494.02
InChI Key: KXDHBLLCUZVCLU-UHFFFAOYSA-N
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Description

This compound is a piperazine-derived molecule featuring a 4-chlorobenzo[d]thiazole moiety at the piperazine nitrogen and a 4-methoxyphenyl sulfonyl group attached to the butan-1-one chain. Its structure integrates a bicyclic aromatic system (benzo[d]thiazole) and a sulfonyl group, which may enhance metabolic stability and receptor-binding specificity compared to simpler analogs . The 4-chloro substitution on the benzothiazole ring likely contributes to electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-30-16-7-9-17(10-8-16)32(28,29)15-3-6-20(27)25-11-13-26(14-12-25)22-24-21-18(23)4-2-5-19(21)31-22/h2,4-5,7-10H,3,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDHBLLCUZVCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzothiazole , piperazine , and sulfonyl moiety, which contributes to its diverse biological activity. The molecular formula is C17H20ClN3O3SC_{17}H_{20}ClN_{3}O_{3}S and the molecular weight is approximately 373.87 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to modulate enzyme activity, while the piperazine component may influence neurotransmitter systems.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. In vitro studies indicated that related compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cells, suggesting that our compound may also exhibit similar anticancer activity due to structural similarities .

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties. Research indicates that compounds containing benzothiazole structures can inhibit bacterial growth effectively. For example, certain derivatives showed promising results against Staphylococcus epidermidis, with activities comparable to standard antibiotics . Given the structural characteristics of our compound, it is plausible that it may also exhibit antimicrobial effects.

Anticonvulsant Activity

Compounds with similar piperazine and thiazole frameworks have demonstrated anticonvulsant properties in various models. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence anticonvulsant efficacy, indicating potential for our compound in treating seizure disorders .

Study 1: Anticancer Efficacy

A series of benzothiazole-based compounds were synthesized and evaluated for their anticancer activity. Among these, specific analogues demonstrated potent inhibition against A-431 and Jurkat cells, with IC50 values lower than those of doxorubicin . This suggests that our compound could be further investigated for similar anticancer properties.

Study 2: Antimicrobial Screening

In a comparative study involving various thiazole derivatives, certain compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups on the aromatic rings was crucial for enhancing antimicrobial activity. This highlights a potential pathway for exploring the antimicrobial efficacy of our compound.

Data Table: Biological Activities Comparison

Activity Related Compounds IC50/Activity Level
AntitumorThiazole derivativesIC50 = 1.61 - 1.98 µg/mL
AntimicrobialBenzothiazole analoguesComparable to antibiotics
AnticonvulsantPiperazine derivativesEffective in seizure models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its 4-methoxyphenyl sulfonyl group and 4-chlorobenzo[d]thiazole core. Below is a detailed comparison with analogous molecules:

Substituent Variations on the Piperazine Ring

  • MK43 (1-(4-cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Replaces the aromatic 4-chlorobenzo[d]thiazole with a cyclohexyl group, leading to distinct NMR profiles (e.g., additional aliphatic signals at δ 1.2–2.1 ppm) .
  • MK69 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Features a trifluoromethylphenyl group on the piperazine, introducing strong electron-withdrawing effects and enhanced metabolic resistance due to C-F bonds . The pyrazole ring at the butanone chain offers hydrogen-bonding sites, contrasting with the sulfonyl group in the target compound.

Modifications to the Butan-1-one Chain

  • RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Uses a thiophene ring instead of the sulfonyl group. Thiophene’s smaller size and sulfur atom may reduce steric hindrance but increase susceptibility to oxidative metabolism .
  • Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Incorporates a pyrazole ring at the butanone terminus, enabling diverse hydrogen-bonding interactions compared to the electron-rich sulfonyl group .

Aromatic Core Variations

  • 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives :

    • Replaces benzothiazole with benzo[d]isoxazole , altering electronic properties and binding affinity. The fluorine atom in this compound may enhance bioavailability .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate :

    • Features a fluorobenzoyl group , which could improve CNS penetration due to increased lipophilicity, but lacks the sulfonyl group’s polarity .

Key Structural and Functional Differences (Table)

Compound Name Piperazine Substituent Butanone Chain Modification Aromatic Core Key Properties
Target Compound 4-Chlorobenzo[d]thiazol-2-yl 4-(4-Methoxyphenyl)sulfonyl Benzo[d]thiazole High polarity, metabolic stability
MK43 Cyclohexyl Thiophen-2-yl N/A Increased lipophilicity, altered NMR shifts
MK69 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl N/A Enhanced metabolic resistance
RTC1 4-(Trifluoromethyl)phenyl Thiophen-2-yl N/A Lower polarity, potential oxidation risks
Benzo[d]isoxazole Derivatives 6-Fluorobenzo[d]isoxazol-3-yl Varied heterocycles Benzo[d]isoxazole Antibacterial activity

Research Findings and Implications

  • Receptor Binding: The 4-chlorobenzo[d]thiazole core may exhibit stronger affinity for serotonin or dopamine receptors than non-aromatic (e.g., cyclohexyl) substituents, as seen in related arylpiperazines .
  • Metabolic Stability : The sulfonyl group and chlorinated aromatic system likely reduce oxidative metabolism rates relative to thiophene-based compounds, which are prone to CYP450-mediated degradation .

Q & A

(Basic) What are the key synthetic steps and optimal reaction conditions for preparing this compound?

Methodological Answer:
The synthesis involves multi-step reactions to assemble the 4-chlorobenzo[d]thiazole, piperazine, and 4-methoxyphenylsulfonyl moieties. Critical steps include:

  • Thiazole Ring Formation: Cyclization of substituted aniline derivatives with chlorinated carbon disulfide under reflux in ethanol .
  • Piperazine Coupling: Nucleophilic substitution between the thiazole intermediate and piperazine, requiring inert conditions (e.g., nitrogen atmosphere) and a polar aprotic solvent like DMF .
  • Sulfonylation: Reaction of the piperazine-thiazole intermediate with 4-methoxybenzenesulfonyl chloride, optimized at 0–5°C to minimize side reactions .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature (Sulfonylation)0–5°CReduces hydrolysis of sulfonyl chloride
Solvent (Coupling Step)DMFEnhances nucleophilicity of piperazine
Catalyst (Thiazole Formation)None (base-mediated)Minimizes byproducts

(Advanced) How can computational modeling predict the compound’s binding affinity to neurological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to assess interactions with targets like serotonin or dopamine receptors. Key steps include:

  • Target Selection: Prioritize receptors with structural homology to known thiazole-binding proteins (e.g., 5-HT₆ receptor) .
  • Ligand Preparation: Optimize the compound’s 3D conformation using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Docking Validation: Compare results with experimental IC₅₀ values from radioligand binding assays to refine force field parameters .

Example Output:

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
5-HT₆-9.2120 ± 15
D₂-8.7>1,000

(Basic) Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm piperazine connectivity (δ 2.5–3.5 ppm for N-CH₂) and sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the thiazole region .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 492.08 (calc. 492.06) .
  • IR Spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

(Advanced) How to resolve contradictory bioactivity data across assay platforms?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

  • Standardize Assay Buffers: Use HEPES (pH 7.4) with 0.1% BSA to mimic physiological conditions .
  • Control Redox Conditions: Add 1 mM DTT to prevent sulfonyl group oxidation in cell-based assays .
  • Validate via Orthogonal Assays: Compare enzyme inhibition (e.g., kinase activity) with cell viability (MTT assay) to distinguish direct vs. indirect effects .

Case Study:

Assay TypeIC₅₀ (μM)Notes
Fluorescence Polarization2.1False positives due to compound autofluorescence
Radioligand Binding12.4Gold standard for target engagement

(Basic) Which functional groups drive pharmacological activity?

Methodological Answer:

  • 4-Chlorobenzo[d]thiazole: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
  • Piperazine: Facilitates solubility and hydrogen bonding via tertiary nitrogen .
  • 4-Methoxyphenylsulfonyl: Modulates electron density for selective target binding; methoxy group reduces metabolic oxidation .

SAR Insights:

ModificationImpact on Activity
Cl → F (Thiazole)↓ Affinity (steric clash)
Sulfonyl → Carbonyl↓ Solubility and target engagement

(Advanced) How to design SAR studies to improve the therapeutic index?

Methodological Answer:

  • Library Design: Synthesize analogs with variations at the sulfonyl (e.g., -CF₃, -NO₂) and thiazole (e.g., Br, Me) positions .
  • In Silico Screening: Use QSAR models (e.g., Random Forest) to predict ADMET properties and prioritize low-toxicity candidates .
  • In Vivo Validation: Assess bioavailability (AUC ≥ 5 μg·h/mL) and CNS penetration (brain/plasma ratio ≥0.3) in rodent models .

Optimization Workflow:

Synthesize Analogues → 2. Assay Potency/Selectivity → 3. Compute ADMET → 4. Refine Lead Compounds

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